Ethyl 4-fluoro-2-methylphenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-2-methylphenylacetate is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is an ester derived from 4-fluoro-2-methylphenylacetic acid and ethanol. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-2-methylphenylacetate typically involves the esterification of 4-fluoro-2-methylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and advanced separation techniques such as distillation and crystallization are common to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-methylphenylacetate can undergo various chemical reactions, including:
Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 4-fluoro-2-methylphenylacetic acid and ethanol.
Reduction: 4-fluoro-2-methylphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluoro-2-methylphenylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2-methylphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl 4-fluoro-2-methylphenylacetate can be compared with other similar compounds, such as:
Ethyl 4-fluorophenylacetate: Lacks the methyl group, which may affect its reactivity and biological activity.
Ethyl 2-methylphenylacetate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Ethyl 4-chloro-2-methylphenylacetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13FO2 |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
ethyl 2-(4-fluoro-2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7H2,1-2H3 |
InChI Key |
MFNVERJPMQGFDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.